Cas no 1806549-75-6 (Ethyl 4-(chloromethyl)-3-propionylbenzoate)

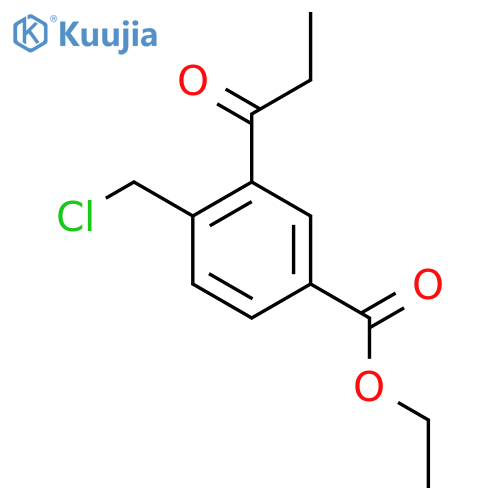

1806549-75-6 structure

商品名:Ethyl 4-(chloromethyl)-3-propionylbenzoate

CAS番号:1806549-75-6

MF:C13H15ClO3

メガワット:254.709403276443

CID:4950201

Ethyl 4-(chloromethyl)-3-propionylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(chloromethyl)-3-propionylbenzoate

-

- インチ: 1S/C13H15ClO3/c1-3-12(15)11-7-9(13(16)17-4-2)5-6-10(11)8-14/h5-7H,3-4,8H2,1-2H3

- InChIKey: CGBBUTCXMJDMJL-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(C(=O)OCC)=CC=1C(CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 278

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 43.4

Ethyl 4-(chloromethyl)-3-propionylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014623-500mg |

Ethyl 4-(chloromethyl)-3-propionylbenzoate |

1806549-75-6 | 97% | 500mg |

815.00 USD | 2021-06-21 | |

| Alichem | A015014623-250mg |

Ethyl 4-(chloromethyl)-3-propionylbenzoate |

1806549-75-6 | 97% | 250mg |

494.40 USD | 2021-06-21 | |

| Alichem | A015014623-1g |

Ethyl 4-(chloromethyl)-3-propionylbenzoate |

1806549-75-6 | 97% | 1g |

1,460.20 USD | 2021-06-21 |

Ethyl 4-(chloromethyl)-3-propionylbenzoate 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

1806549-75-6 (Ethyl 4-(chloromethyl)-3-propionylbenzoate) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量